1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 477712-40-6) is a fluorinated 1,5-diarylpyrazole-3-carboxylic acid with the molecular formula C₁₆H₁₁FN₂O₂ and a molecular weight of 282.27 g/mol. This compound belongs to the privileged 1,5-diarylpyrazole scaffold class, which serves as the pharmacophoric core of the selective COX-2 inhibitor celecoxib.

Molecular Formula C16H11FN2O2
Molecular Weight 282.274
CAS No. 477712-40-6
Cat. No. B2528534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid
CAS477712-40-6
Molecular FormulaC16H11FN2O2
Molecular Weight282.274
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C16H11FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-10H,(H,20,21)
InChIKeyCWQNHYPQPZYZHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 477712-40-6): Core Scaffold Identity and Procurement Relevance


1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 477712-40-6) is a fluorinated 1,5-diarylpyrazole-3-carboxylic acid with the molecular formula C₁₆H₁₁FN₂O₂ and a molecular weight of 282.27 g/mol . This compound belongs to the privileged 1,5-diarylpyrazole scaffold class, which serves as the pharmacophoric core of the selective COX-2 inhibitor celecoxib [1]. The presence of a para-fluorophenyl substituent at the N1 position and an unsubstituted phenyl ring at the C5 position distinguishes it from both non-fluorinated analogs and regioisomeric variants, establishing its identity as a specific building block for structure–activity relationship (SAR) exploration and fragment-based lead generation [2].

Why 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Generic 1,5-Diarylpyrazole Analogs


Substitution at either the N1 or C5 position of the 1,5-diarylpyrazole-3-carboxylic acid scaffold fundamentally alters target binding, selectivity, and pharmacokinetic profile [1]. The para-fluoro substituent on the N1-phenyl ring of the target compound modulates electron density on the pyrazole core, influencing both the pKa of the carboxylic acid and the compound's metabolic stability—a feature absent in the non-fluorinated 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (CAS 13599-22-9) [2]. Furthermore, regioisomers such as 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618101-93-2) position the carboxylic acid at C5 rather than C3, altering hydrogen-bonding geometry and pharmacophoric alignment. Even closely related analogs with additional ring substitution, such as 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 477712-33-7), show divergent target engagement profiles [3]. These structural distinctions preclude simple interchangeability in SAR campaigns, fragment-based screening, or patent-protected lead optimization.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 477712-40-6) Versus Closest Analogs


Molecular Weight and Lipophilicity Advantage Over Non-Fluorinated 1,5-Diphenyl Analog

The target compound incorporates a para-fluorine atom on the N1-phenyl ring, absent in the direct non-fluorinated analog 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (CAS 13599-22-9; MW 264.28 g/mol). This fluorine substitution increases molecular weight to 282.27 g/mol and raises the calculated logP. For the structurally cognate regioisomer 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618101-93-2), the experimental XlogP is reported as 3.5–3.81 [1], which serves as a conservative estimate for the target compound's lipophilicity relative to the non-fluorinated analog (estimated logP reduction of approximately 0.5–1.0 log unit upon fluorine removal) [2].

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Target Engagement Divergence: 5-Phenyl vs. 5-(3,4-Dichlorophenyl) in the 1-(4-Fluorophenyl)-pyrazole-3-carboxylic Acid Series

BindingDB data for 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 477712-33-7) reveals measurable but modest activity: IC₅₀ = 8.13 μM against the human Mu-type opioid receptor and IC₅₀ = 67.0 μM against the HHV-4 Trans-activator protein BZLF1 [1]. The target compound (CAS 477712-40-6) lacks the 3,4-dichloro substitution on the C5-phenyl ring, which removes two hydrophobic chlorine atoms (ΔMW = −68.89 g/mol vs. the dichloro analog) . Published SAR within the 1,5-diarylpyrazole-3-carboxylic acid class demonstrates that C5-phenyl ring substitution patterns critically modulate both potency and selectivity profiles across multiple target families, including COX-2 (IC₅₀ range 0.059–3.89 μM) and FXIa (Ki = 90.37 nM for optimized carboxamide derivatives) [2][3].

Target Engagement Opioid Receptor Antiviral SAR

Scaffold Validation: COX-2 Inhibitory Benchmarks for 1,5-Diarylpyrazole-3-carboxylic Acid Derivatives

The 1,5-diarylpyrazole-3-carboxylic acid scaffold is pharmacophorically validated by celecoxib, which inhibits COX-2 with an IC₅₀ of 0.04–0.22 μM (depending on assay conditions) and achieves a COX-2 selectivity index of 13.65 [1]. Recent pyrazole carboxylate derivatives built on this scaffold demonstrate COX-2 IC₅₀ values of 0.059–3.89 μM, with optimized compounds exceeding celecoxib's selectivity (S.I. up to 98.71 vs. 13.65) [1]. The target compound contains the identical 1,5-diaryl substitution pattern and a free carboxylic acid at C3—the key pharmacophoric elements—positioning it as a direct fragment precursor for COX-2-targeted lead generation, distinguishable from C5-carboxylic acid regioisomers that misalign the acid moiety relative to the COX-2 active site [2].

COX-2 Inhibition Anti-inflammatory Selectivity Index Celecoxib Comparator

Regioisomeric Differentiation: 3-Carboxylic Acid vs. 5-Carboxylic Acid Pharmacophoric Alignment

The target compound (CAS 477712-40-6) bears the carboxylic acid at the pyrazole C3 position, whereas its commercially available regioisomer 1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 618101-93-2) positions the acid at C5 and swaps the phenyl substituent accordingly [1]. This positional isomerism is non-trivial: in the 1,5-diarylpyrazole class, the C3-carboxylic acid engages the COX-2 active site via a conserved hydrogen-bond network with Arg120 and Tyr355, while the C5-carboxylic acid regioisomer presents the acidic moiety in a topologically distinct orientation incompatible with this binding mode [2]. Experimentally, 1,5-diarylpyrazole-3-carboxamide derivatives achieve FXIa Ki values of 90.37 nM, confirming that the C3 carbonyl orientation is critical for target engagement [3]. The target compound's C3-carboxylic acid regiochemistry is therefore essential for maintaining pharmacophoric fidelity to validated 1,5-diarylpyrazole leads.

Regioisomerism Pharmacophore Modeling Fragment-Based Screening Molecular Recognition

Metabolic Stability Advantage Inferred from Fluorine Substitution at the N1-Phenyl Para Position

Para-fluorination of the N1-phenyl ring introduces a strong C–F bond (bond dissociation energy ~485 kJ/mol vs. ~413 kJ/mol for C–H) [1], which blocks a primary site of CYP450-mediated oxidative metabolism commonly observed on unsubstituted phenyl rings [2]. In celecoxib, the para-methyl group on the C5-phenyl ring serves an analogous metabolic-blocking function, contributing to a human plasma half-life of ~11 hours [3]. The non-fluorinated analog 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (CAS 13599-22-9) lacks this metabolic shield and would be expected to undergo more rapid hepatic clearance. While direct microsomal stability data for the target compound are not publicly available, the class-level evidence for fluorinated pyrazoles indicates that para-fluorination on the N1-phenyl ring consistently enhances metabolic stability relative to the unsubstituted phenyl counterpart [2].

Metabolic Stability Fluorine Chemistry CYP450 Resistance Drug Design

Fragment Suitability: Minimal Substitution Pattern Enables Unbiased SAR Exploration

The target compound satisfies fragment-like physicochemical criteria: MW 282.27 (<300 Da), 2 hydrogen bond acceptors, 1 hydrogen bond donor, and an estimated cLogP of 3.5–3.81 . This contrasts with the bulkier 5-(3,4-dichlorophenyl) analog (MW 351.16, cLogP ≥4.5 estimated) . In fragment-based lead generation, the 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold has been explicitly designated as a 'privileged fragment' for FXIa inhibitor discovery, with the unsubstituted phenyl ring enabling unbiased exploration of P1, P1′, and P2′ substitution vectors [1]. The target compound provides the same unsubstituted 5-phenyl vector as the validated fragment, plus the added metabolic benefit of the N1 para-fluoro group, without violating fragment physicochemical guidelines .

Fragment-Based Drug Discovery Lead Generation Structure–Activity Relationship Rule of Three

High-Value Application Scenarios for 1-(4-Fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (CAS 477712-40-6)


Fragment-Based Lead Generation for COX-2 and FXIa Inhibitor Programs

The target compound serves as a direct-entry fragment for COX-2 and FXIa inhibitor discovery campaigns. As demonstrated by the 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold's successful use in FXIa fragment screening (leading to compound 7za with FXIa Ki = 90.37 nM), the C3-carboxylic acid provides a synthetic handle for amide coupling to explore P1′ and P2′ substitution vectors [1]. Simultaneously, the scaffold's validated COX-2 pharmacophore (celecoxib COX-2 IC₅₀ = 0.04–0.22 μM) supports parallel anti-inflammatory lead optimization [2]. The N1 para-fluoro group provides intrinsic metabolic stability not present in the non-fluorinated 1,5-diphenyl analog, making this compound the preferred fragment starting point for programs requiring both target potency and favorable ADME properties [3].

Regiochemically Controlled Synthesis of 1,5-Diarylpyrazole-3-carboxamide Libraries

The unambiguous C3-carboxylic acid regiochemistry of CAS 477712-40-6 eliminates the isomeric ambiguity inherent in pyrazole chemistry, where N-arylation and cyclocondensation can yield mixtures of 1,3- and 1,5-regioisomers [1]. Using this compound as a pre-validated building block, medicinal chemistry teams can confidently generate 1,5-diarylpyrazole-3-carboxamide libraries via HBTU- or EDCI-mediated coupling with diverse amines, without the need for chromatographic separation of regioisomeric products that would arise from direct pyrazole N-arylation routes [2]. This regiospecificity is critical for patent-protected lead series where isomeric purity directly impacts IP defensibility and biological reproducibility.

Metabolic Stability Screening Benchmark for Fluorinated vs. Non-Fluorinated Pyrazole Series

The para-fluorophenyl motif at N1 provides a direct comparator for assessing the metabolic impact of fluorine substitution in pyrazole-based lead series. By testing this compound alongside its non-fluorinated analog 1,5-diphenyl-1H-pyrazole-3-carboxylic acid (CAS 13599-22-9) in human liver microsome or hepatocyte stability assays, DMPK groups can quantify the metabolic shielding effect of the para-fluoro substituent [1]. Class-level evidence indicates that para-fluorination on N-phenyl rings reduces CYP450-mediated oxidative clearance, with the C–F bond providing ~72 kJ/mol greater bond dissociation energy than the corresponding C–H bond [2]. This head-to-head metabolic stability comparison enables rational fluorination strategy decisions across entire lead series [3].

Target Engagement Profiling Against the 1,5-Diarylpyrazole Chemogenomic Space

The target compound's minimal substitution pattern (unsubstituted C5-phenyl, para-fluoro N1-phenyl, free C3-carboxylic acid) makes it an ideal probe for broad chemogenomic profiling. BindingDB data for the closely related 5-(3,4-dichlorophenyl) analog demonstrates engagement with Mu-opioid receptor (IC₅₀ = 8.13 μM) and BZLF1 (IC₅₀ = 67.0 μM) [1], while the class has established activity against COX-2 (IC₅₀ 0.059–3.89 μM), FXIa (Ki = 90.37 nM), and 5-LOX (IC₅₀ = 0.24–0.81 μM) [2][3]. Submitting this compound to broad-panel biochemical or cellular screening (e.g., Eurofins SafetyScreen, CEREP panel) can establish its unique target selectivity fingerprint, distinguishing it from more heavily substituted analogs and identifying novel therapeutic applications not accessible to pre-decorated pyrazole derivatives.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.